molecular formula C14H9Cl2N3OS B4792247 3-amino-N-(2,3-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(2,3-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B4792247
M. Wt: 338.2 g/mol
InChI Key: PYSAXMUAZRPZIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(2,3-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide, commonly known as ADP-ribosyl cyclase inhibitor, is a chemical compound that has gained significant importance in scientific research. It is a potent inhibitor of ADP-ribosyl cyclase, which is involved in various physiological processes. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action and potential applications in the field of scientific research.

Mechanism of Action

The mechanism of action of 3-amino-N-(2,3-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide involves the inhibition of ADP-ribosyl cyclase, which is an enzyme involved in the synthesis of cyclic ADP-ribose (cADPR). cADPR is a signaling molecule that regulates various physiological processes such as calcium signaling and immune response. The inhibition of ADP-ribosyl cyclase by this compound results in the reduction of cADPR levels, which in turn affects the physiological processes regulated by cADPR.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-amino-N-(2,3-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide have been extensively studied. The compound has been shown to inhibit ADP-ribosyl cyclase, which results in the reduction of cADPR levels. This reduction in cADPR levels has been shown to affect various physiological processes such as calcium signaling, immune response, and DNA repair. The compound has also been shown to have potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 3-amino-N-(2,3-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide in lab experiments include its potent inhibition of ADP-ribosyl cyclase, its potential therapeutic applications in various diseases, and its ability to affect various physiological processes such as calcium signaling, immune response, and DNA repair. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 3-amino-N-(2,3-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide. One of the future directions is to determine the safety and efficacy of this compound in preclinical and clinical studies. Another future direction is to study the potential therapeutic applications of this compound in various diseases such as cancer, inflammation, and neurodegenerative disorders. Further studies are also needed to understand the mechanism of action of this compound and its effects on various physiological processes.

Scientific Research Applications

3-amino-N-(2,3-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide has been extensively studied for its potential applications in scientific research. The compound has been shown to inhibit ADP-ribosyl cyclase, which is involved in various physiological processes such as DNA repair, calcium signaling, and immune response. The inhibition of ADP-ribosyl cyclase by this compound has been shown to have potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

3-amino-N-(2,3-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3OS/c15-8-4-1-5-9(10(8)16)19-13(20)12-11(17)7-3-2-6-18-14(7)21-12/h1-6H,17H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSAXMUAZRPZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=C(C3=C(S2)N=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-amino-N-(2,3-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide

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